molecular formula C8H16N2O2 B7859969 (3,4-Dimethyl-piperazin-1-yl)-acetic acid

(3,4-Dimethyl-piperazin-1-yl)-acetic acid

Cat. No.: B7859969
M. Wt: 172.22 g/mol
InChI Key: RFDYIBOSTSTLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethyl-piperazin-1-yl)-acetic acid: is a chemical compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This particular compound has a molecular formula of C8H16N2O2 and a molecular weight of 176.24 g/mol

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of piperazine with methyl acrylate under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the piperazine ring.

  • Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The process involves the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

(3,4-Dimethyl-piperazin-1-yl)-acetic acid: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form piperazine-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide .

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to produce piperazine-1-carboxylic acid .

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

  • Reduction: Sodium borohydride, methanol.

  • Substitution: Alkyl halides, aprotic solvents.

Major Products Formed:

  • Oxidation: Piperazine-1-carboxylic acid.

  • Reduction: Piperazine-1-carboxylic acid.

  • Substitution: Various piperazine derivatives.

Scientific Research Applications

(3,4-Dimethyl-piperazin-1-yl)-acetic acid: has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (3,4-Dimethyl-piperazin-1-yl)-acetic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

  • Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

(3,4-Dimethyl-piperazin-1-yl)-acetic acid: is compared with other similar compounds to highlight its uniqueness:

  • Piperazine-1-carboxylic acid: Similar structure but lacks the methyl groups at positions 3 and 4.

  • N-Methyl-piperazine-1-carboxylic acid: Contains a single methyl group at position 1.

  • N,N'-Dimethyl-piperazine-1,4-dicarboxylic acid: Contains two methyl groups at positions 1 and 4.

These compounds differ in their chemical properties and biological activities, making This compound unique in its applications.

Properties

IUPAC Name

2-(3,4-dimethylpiperazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7-5-10(6-8(11)12)4-3-9(7)2/h7H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDYIBOSTSTLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.